molecular formula C16H16N2O3 B2450804 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 1396765-84-6

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2450804
CAS No.: 1396765-84-6
M. Wt: 284.315
InChI Key: NAHMTFFEUDVCEO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring system fused with a carboxamide group and a pyrrole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran ring system, which can be synthesized through the cyclization of appropriate precursors. The carboxamide group is then introduced via amide bond formation, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The pyrrole moiety can be incorporated through a series of reactions involving pyrrole derivatives and appropriate protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzofuran-2-carboxamide: Lacks the pyrrole moiety, which may result in different biological activities.

    N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide: Similar structure but without the methyl group on the pyrrole ring.

    N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

The presence of both the benzofuran and pyrrole moieties in N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide may confer unique biological activities and chemical reactivity compared to similar compounds. The specific arrangement of functional groups can influence its interaction with biological targets and its overall stability and solubility.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-8-4-6-12(18)13(19)10-17-16(20)15-9-11-5-2-3-7-14(11)21-15/h2-9,13,19H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHMTFFEUDVCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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